Methyl 3-(4-hydroxyphenoxy)prop-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917872-68-5 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 3-(4-hydroxyphenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7,11H,1H3 |
InChI Key |
AZKLSRFFDFHMKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 3 4 Hydroxyphenyl Prop 2 Enoate
Established Synthetic Routes
The synthesis of methyl 3-(4-hydroxyphenyl)prop-2-enoate primarily involves the esterification of its precursor, p-coumaric acid. Various methods have been developed to achieve this transformation, ranging from classic laboratory procedures to innovative strategies utilizing renewable resources.
The most direct and conventional method for synthesizing methyl 3-(4-hydroxyphenyl)prop-2-enoate is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating a solution of p-coumaric acid with methanol (B129727). youtube.com In this process, the carboxylic acid group (-COOH) of p-coumaric acid reacts with the alcohol group (-OH) of methanol to form an ester (-COOCH₃) and water as a byproduct. masterorganicchemistry.comyoutube.com This equilibrium reaction is a fundamental and widely applied method for producing esters from carboxylic acids. libretexts.org
To facilitate the esterification process, which is typically slow, a catalyst is required. isites.info Strong acids are commonly employed as catalysts in Fischer esterification. libretexts.org
Mineral Acids: Acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are effective catalysts. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the p-coumaric acid by the acid catalyst. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol molecule. youtube.comorganic-chemistry.org
Heteropolyacids: Environmentally benign options such as heteropolyacids have also been utilized. researchgate.net These solid acid catalysts are advantageous as they are often reusable and can lead to clean, high-yielding reactions without the need for stoichiometric activating agents. researchgate.net
Metal Salts: Certain metal chlorides, like copper(II) chloride (CuCl₂), have been shown to catalyze the formation of methyl p-coumarate, particularly in the context of deriving the compound from complex biopolymers. acs.orgacs.org
Table 1: Catalytic Approaches in the Synthesis of Methyl 3-(4-hydroxyphenyl)prop-2-enoate
| Catalyst Type | Specific Examples | Reaction Context | Reference(s) |
|---|---|---|---|
| Mineral Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Fischer-Speier Esterification | masterorganicchemistry.com, masterorganicchemistry.com |
| Heteropolyacids | H₆P₂W₁₈O₆₂·24H₂O | Direct esterification of cinnamic acids | researchgate.net |
| Metal Chlorides | Copper(II) chloride (CuCl₂) | Depolymerization of lignin (B12514952) | acs.org, acs.org |
Achieving high yield and purity is a critical aspect of synthesizing methyl 3-(4-hydroxyphenyl)prop-2-enoate. Since Fischer esterification is a reversible process, the position of the equilibrium dictates the final yield. masterorganicchemistry.comlibretexts.org
To maximize the product yield, Le Chatelier's principle is applied. This can be achieved in two primary ways:
Using Excess Reactant: The reaction is often carried out using a large excess of methanol, which serves as both a reactant and the solvent. This drives the equilibrium toward the formation of the ester. masterorganicchemistry.comlibretexts.org
Removing Water: The continuous removal of water, a byproduct of the reaction, also shifts the equilibrium to favor the products. libretexts.orgorganic-chemistry.org
Following the reaction, purification of the resulting ester is necessary to remove unreacted starting materials, the catalyst, and byproducts. A synthesis of a related compound using a sodium methylate catalyst reported achieving a yield of 81.1% with a purity of 98.60% after purification. google.com Another method involving the hydrogenation of a precursor yielded the desired product in 99% yield. chemicalbook.com
For large-scale production, cost-effectiveness and sustainability are key considerations.
Fischer Esterification: This remains a common and economical method for industrial-scale ester production due to the low cost of reactants and catalysts. masterorganicchemistry.com
Lignin Valorization: An innovative and sustainable approach involves the production of methyl p-coumarate from lignin, an abundant and renewable aromatic biopolymer. acs.orgacs.org A "clip-off" strategy has been developed that uses metal chloride catalysts to selectively cleave the ester linkages within herbaceous lignin (e.g., from bagasse) in the presence of methanol. acs.org This process of transesterification and depolymerization yielded 9.1% of methyl p-coumarate from bagasse lignin under specific temperature and pressure conditions. acs.org
Biotechnological Routes: The microbial production of the precursor, p-coumaric acid, is an area of active research. biorxiv.orgnih.govnih.gov The optimization of pathways in microorganisms like Saccharomyces cerevisiae could pave the way for a fully bio-based industrial synthesis route, starting from simple sugars to p-coumaric acid and subsequent esterification. nih.govnih.gov
Table 2: Selected Synthesis Methods and Reported Yields
| Synthetic Method | Precursor | Catalyst/Reagents | Key Conditions | Reported Yield | Reference(s) |
|---|---|---|---|---|---|
| Lignin Depolymerization | Bagasse Lignin | CuCl₂, Methanol | 155 °C, 4 h | 9.1% | acs.org |
| Esterification | 3-(4-Hydroxy-phenyl)-propanoic acid | K₂CO₃, Methyl Iodide | Room Temperature | 95.9% | chemicalbook.com |
| Hydrogenation | Methyl (E)-3-(4-hydroxyphenyl)acrylate | Pd/C, H₂ | Room Temperature, 21 h | 99% | chemicalbook.com |
Chemical Reactivity and Transformation Pathways
The chemical behavior of methyl 3-(4-hydroxyphenyl)prop-2-enoate is dictated by its functional groups: the phenolic hydroxyl group, the α,β-unsaturated ester, and the aromatic ring.
The phenolic hydroxyl (-OH) group is the primary site for oxidation reactions. The antioxidant properties of p-coumaric acid and its esters are attributed to this group's ability to act as a free radical scavenger. researchgate.net
Electrochemical studies conducted on the parent compound, p-coumaric acid, reveal that its oxidation is an irreversible process that is dependent on pH. tandfonline.com The oxidation mechanism involves the phenolic hydroxyl group, and the resulting oxidized product can deposit onto an electrode surface, forming a polymeric film. tandfonline.com Studies on other related phenolic compounds, such as 7,8-dihydroxy-4-methylcoumarin, have shown that oxidation can lead to the formation of stable quinonic products. nih.gov Therefore, the oxidation of methyl 3-(4-hydroxyphenyl)prop-2-enoate would likely proceed via the phenolic hydroxyl group, potentially forming phenoxy radicals as intermediates, which could then lead to quinone-type structures or polymeric materials.
Reduction Reactions
The unsaturated propenoate chain and the ester group of methyl 3-(4-hydroxyphenyl)prop-2-enoate are susceptible to reduction.
The carbon-carbon double bond can be reduced to yield methyl 3-(4-hydroxyphenyl)propionate. This transformation is analogous to the reduction of cinnamic acid to hydrocinnamic acid, which can be achieved through various methods, including catalytic hydrogenation with palladium black or electrolytic reduction. orgsyn.org The reduction of the double bond can also be accomplished through dihydroxylation. For instance, after acetylation of the phenolic hydroxyl group, the double bond of the resulting ester can be dihydroxylated using a modified Upjohn procedure, which involves osmium tetroxide and a co-oxidant. nih.gov This reaction formally adds two hydroxyl groups across the double bond. nih.gov
The ester group can also be reduced, though this typically requires stronger reducing agents than those needed for the alkene. The cathodic reduction of cinnamic acid esters in DMF solution has been studied, revealing that these compounds can undergo electrohydrodimerisation to form substituted cyclopentanone (B42830) carboxylates. rsc.org The specific products and stereoselectivity of such reactions are highly dependent on the reaction conditions and the structure of the ester. rsc.org
Substitution Reactions on Functional Groups
The primary functional groups available for substitution are the phenolic hydroxyl group and the methyl ester.
The phenolic hydroxyl group can undergo reactions typical of phenols. A key example is acetylation, where the hydroxyl group is converted to an acetate (B1210297) ester. This reaction is often performed as a protective step to prevent unwanted side reactions during transformations elsewhere in the molecule, such as the dihydroxylation of the alkene double bond. nih.gov The acetylation can be achieved with high yields. nih.gov
The ester group can be converted into other functional groups. For example, p-coumaric acid can be converted to its acid chloride, 3-(4-hydroxyphenyl) acryloyl chloride, using thionyl chloride. researchgate.net This highly reactive intermediate can then be coupled with various amines to form a range of p-coumaric acid amides. researchgate.net
Electrophilic Aromatic Substitution on the Phenolic Moiety
The benzene (B151609) ring of methyl 3-(4-hydroxyphenyl)prop-2-enoate is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing methyl acrylate (B77674) group. The hydroxyl group is an ortho-, para-director, while the acrylate group is a meta-director. libretexts.orgrsc.org The powerful activating and directing effect of the hydroxyl group typically governs the position of substitution, favoring the positions ortho to the -OH group (C3 and C5).
Nitration: Aromatic nitration is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comaiinmr.com In the case of similar phenolic compounds like 7-hydroxy-4-methyl coumarin (B35378), nitration occurs at the positions activated by the hydroxyl group. scispace.com For methyl 3-(4-hydroxyphenyl)prop-2-enoate, the incoming nitro group would be directed to the positions ortho to the hydroxyl group.
The general mechanism involves three key stages:
Activation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly reactive nitronium ion. aiinmr.com
Nucleophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity. aiinmr.commasterorganicchemistry.com
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Type | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| -OH (Hydroxyl) | Electron-Donating | Strongly Activating | Ortho, Para |
| -CH=CHCOOCH₃ (Methyl Acrylate) | Electron-Withdrawing | Deactivating | Meta |
Polymerization Reactions
The presence of the vinyl group and the aromatic ring allows methyl 3-(4-hydroxyphenyl)prop-2-enoate and its parent acid to be used as monomers in polymerization reactions. benthamscience.com The polymerization of cinnamic acid esters has been previously reported. acs.org
Derivatives of the reduced form, methyl 3-(4-hydroxyphenyl)propionate, have been successfully used to synthesize novel bio-sourced copolyesters. In one study, dimethyl 3,3'-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate, synthesized from methyl 3-(4-hydroxyphenyl)propionate, was used as a monomer in melt copolymerization to create a series of aliphatic–aromatic copolyesters. researchgate.net These polymers exhibited high molecular weights and tensile strengths, demonstrating properties comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The phenolic nature of p-coumaric acid also makes it a constituent of lignin, a natural polymer. benthamscience.commdpi.com
Esterification and Transesterification Behavior
The carboxyl group of the parent p-coumaric acid can be readily esterified, and the resulting esters can undergo transesterification.
Esterification: The synthesis of methyl 3-(4-hydroxyphenyl)prop-2-enoate and its analogues, such as ethyl and n-butyl p-coumarate, can be achieved through classic Fischer esterification of p-coumaric acid with the corresponding alcohol. nih.gov
Transesterification: This process is crucial for both synthesizing different esters and for deriving the compound from natural sources like lignin.
Enzymatic Transesterification: Lipase-mediated transesterification provides a green chemistry approach. For example, ethyl p-coumarate can be transesterified with various fatty alcohols using lipase (B570770) catalysts to produce a library of alkyl p-coumarates. nih.gov
Chemical Transesterification: A novel "clip-off" strategy has been developed to produce methyl p-coumarate directly from herbaceous lignin. This method involves the selective cleavage of ester linkages within the lignin structure through transesterification with methanol, catalyzed by metal chlorides like CuCl₂. acs.orgnih.govacs.org This process efficiently breaks down the lignin polymer to yield valuable aromatic chemicals. acs.org
Table 2: Transesterification of Bagasse Lignin for Methyl p-Coumarate Production
| Catalyst | Temperature (°C) | Time (h) | Aromatic Yield (%) | Methyl p-Coumarate Yield (%) | Reference |
|---|---|---|---|---|---|
| CuCl₂ | 155 | 4 | 12.7 | 9.1 | acs.org |
Data derived from a study on the depolymerization of bagasse lignin. acs.org
Derivatization Strategies and Analogue Synthesis
The functional groups of methyl 3-(4-hydroxyphenyl)prop-2-enoate serve as handles for extensive derivatization to create a wide range of analogues with tailored properties.
Synthesis of Structurally Related Esters and Phenolic Compounds
A primary strategy for analogue synthesis involves modifying the ester and phenolic portions of the molecule.
Varying the Ester Group: As mentioned, Fischer esterification or transesterification can be used to synthesize a variety of alkyl and aryl esters of p-coumaric acid. nih.govnih.gov This includes simple alkyl esters (ethyl, butyl) and longer-chain fatty alkyl esters (octyl to tetradecyl), which have been explored for their potential antifungal properties. nih.govnih.gov Esters have also been synthesized by linking p-coumaric acid to other complex molecules, such as flavonoids like quercetin. nih.govnih.gov
Modifying the Phenolic Moiety: The phenolic hydroxyl group can be alkylated to form ether derivatives. For example, dearomatized p-quinols derived from p-coumaric acid esters have been converted to their corresponding O-alkyl ether derivatives. researchgate.net
Modifying the Propenoate Chain: The double bond of the propenoate chain can be functionalized, for example, through dihydroxylation to create vicinal diols, which significantly alters the polarity and biological activity of the compound. nih.gov
Synthesis of Amides: The carboxylic acid functionality of p-coumaric acid can be converted to an acid chloride and subsequently reacted with various amines and aminophenols to generate a library of amide derivatives. researchgate.net
These derivatization strategies highlight the compound's utility as a scaffold for generating new chemical entities with diverse structures and potential functions. nih.govresearchgate.net
Role as a Precursor in Complex Molecule Synthesis
Methyl 3-(4-hydroxyphenoxy)prop-2-enoate, a derivative of p-coumaric acid, serves as a versatile starting material in the synthesis of a variety of more complex molecules. Its inherent chemical features—a reactive α,β-unsaturated ester system, a phenolic hydroxyl group, and an aromatic ring—provide multiple points for chemical modification, making it a valuable building block for natural products and their analogues. This section explores its role as a precursor in key chemical transformations that lead to the formation of intricate molecular architectures.
The structural backbone of this compound is analogous to 4-coumaric acid, a pivotal intermediate in the biosynthesis of flavonoids and other polyphenolic compounds in plants. organic-chemistry.org In laboratory synthesis, this compound and its derivatives are utilized in well-established synthetic methodologies to construct the core structures of these and other bioactive molecules.
One of the most powerful techniques for carbon-carbon bond formation in organic synthesis is the Heck reaction. nih.govyoutube.com This palladium-catalyzed reaction couples an unsaturated halide with an alkene, and it is particularly effective for creating substituted alkenes with high stereoselectivity. nih.govyoutube.com this compound, being an activated alkene, is a suitable substrate for such transformations. The reaction typically involves an aryl or vinyl halide, a palladium catalyst, and a base. nih.gov This methodology has been instrumental in the synthesis of stilbenoids, a class of natural phenols, which includes the well-known compound resveratrol (B1683913). nih.govbyu.eduthieme-connect.de The general scheme for a Heck reaction involving a compound like this compound allows for the introduction of various aryl groups, leading to a diverse array of stilbene (B7821643) derivatives.
Table 1: Examples of Heck Reactions for the Synthesis of Stilbene Derivatives
| Aryl Halide | Alkene Substrate | Catalyst | Base | Product | Reference |
| Iodobenzene | Styrene | Palladium Chloride | Potassium Acetate | Stilbene | youtube.com |
| Aryl Halides | Activated Alkenes | Pd(OAc)2 / Ligand | Trialkylamine | Substituted Alkenes | nih.gov |
| Benzyl Chloride | Methyl Acrylate | Pd(OAc)2 | Bu3N | Mixture of Alkenes | nih.gov |
| Aryl Iodide | Enol Ether | Palladium Acetate / Triphenylphosphine | Sodium Acetate | Intermediate for Morphine Synthesis | nih.gov |
Another significant synthetic application is the Claisen-Schmidt condensation, which is a cornerstone for the synthesis of chalcones. Chalcones are open-chain flavonoids that serve as precursors for the synthesis of a wide variety of flavonoid classes. The reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative in the presence of a base. While this compound itself does not directly participate as one of the two main components in a classical Claisen-Schmidt reaction, its structural motif is central to the chalcone (B49325) backbone. The synthesis of chalcones often starts with precursors that can be derived from or are structurally very similar to p-coumaric acid derivatives.
Table 2: Synthesis of Flavonoid Precursors via Condensation Reactions
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Class | Reference |
| o-Hydroxyacetophenone | 4-Dimethylaminobenzaldehyde | Piperidine | Chalcone | |
| 2-Hydroxy-3,4,6-trimethoxyacetophenone | Thiophene-2-carbaldehyde | Aqueous NaOH | Heterocyclic Chalcone | |
| 4-Hydroxy Acetophenone | Various Benzaldehydes | KOH in PEG-400 | Hydroxy Chalcones |
The resulting chalcones from such condensations can then undergo intramolecular cyclization to form the characteristic pyranone ring of flavonoids. For instance, the Algar-Flynn-Oyamada reaction facilitates the oxidative cyclization of a chalcone to a flavonol.
The utility of this compound as a precursor is not limited to flavonoids and stilbenoids. Its functional groups allow for a range of other transformations, including etherification or esterification of the phenolic hydroxyl group, and various addition reactions to the activated double bond. These modifications can be used to synthesize targeted molecules with specific biological or material properties, including analogues of resveratrol with potentially enhanced bioavailability or activity. nih.govbyu.edu
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 4 Hydroxyphenyl Prop 2 Enoate
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of Methyl 3-(4-hydroxyphenyl)prop-2-enoate displays characteristic absorption bands that confirm the presence of its key structural features. researchgate.netudel.edu
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| Phenol (B47542) O-H | Stretch, broad | 3200-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Ester C=O | Stretch, strong | 1690-1715 |
| Alkene C=C | Stretch | 1630-1640 |
| Aromatic C=C | Stretch | 1515, 1590, 1605 |
| Ester C-O | Stretch | 1250-1300, 1150-1200 |
| Aromatic C-H | Out-of-plane bend (p-subst.) | 830-850 |
The broad absorption band in the high-frequency region is indicative of the hydrogen-bonded phenolic hydroxyl group. A strong, sharp peak around 1700 cm⁻¹ confirms the ester carbonyl group. The presence of both alkene and aromatic C=C stretching bands in the 1500-1640 cm⁻¹ region, along with aromatic C-H stretching above 3000 cm⁻¹, solidifies the presence of the unsaturated framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for Methyl 3-(4-hydroxyphenyl)prop-2-enoate is C₁₀H₁₀O₃, corresponding to a molecular weight of approximately 178.18 g/mol . nih.govnist.gov
Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is ideally suited for the analysis of volatile and thermally stable compounds like Methyl 3-(4-hydroxyphenyl)prop-2-enoate. In a typical GC-MS analysis, the compound is vaporized and passed through a GC column, which separates it from other components of a mixture. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
Electron ionization is a high-energy technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint." The spectrum of Methyl 3-(4-hydroxyphenyl)prop-2-enoate shows a distinct molecular ion (M•⁺) peak at a mass-to-charge ratio (m/z) of 178. nih.gov The most intense peak, known as the base peak, appears at m/z 147, which corresponds to the loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion. nih.gov This fragmentation is a characteristic feature of methyl esters.
| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Identity |
| 178 | 55.40 | [M]⁺ (Molecular Ion) |
| 147 | 99.99 | [M - •OCH₃]⁺ (Base Peak) |
| 119 | 30.90 | [M - •OCH₃ - CO]⁺ |
| 91 | 19.30 | [C₇H₇]⁺ |
| 65 | 15.00 | [C₅H₅]⁺ |
Data sourced from PubChem CID 5319562. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar and less volatile compounds with minimal fragmentation. researchgate.net Unlike the hard ionization of EI, ESI typically causes the molecule to become protonated or deprotonated, yielding pseudomolecular ions.
When analyzed via ESI-MS, Methyl 3-(4-hydroxyphenyl)prop-2-enoate (MW ≈ 178.18) would be expected to produce two primary ions depending on the mode of operation:
Positive Ion Mode: A prominent ion at m/z ≈ 179.1, corresponding to the protonated molecule [M+H]⁺.
Negative Ion Mode: A prominent ion at m/z ≈ 177.1, corresponding to the deprotonated molecule [M-H]⁻, formed by the loss of the acidic phenolic proton.
This technique is highly effective for confirming the molecular weight of the compound and is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are indispensable tools for the assessment of purity and the monitoring of reaction progress in the synthesis and isolation of Methyl 3-(4-hydroxyphenyl)prop-2-enoate, also known as methyl p-coumarate. These methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), provide robust and reliable means for the qualitative and quantitative analysis of this phenolic compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, cost-effective, and versatile technique widely employed for monitoring the progress of chemical reactions involving Methyl 3-(4-hydroxyphenyl)prop-2-enoate and for the preliminary assessment of its purity. nih.govresearchgate.net
Stationary Phase: The most commonly utilized stationary phase for the analysis of phenolic compounds like methyl p-coumarate is silica (B1680970) gel. researchgate.netnih.gov Commercially available TLC plates are often coated with silica gel 60 F254, which contains a fluorescent indicator that allows for the visualization of UV-active compounds under UV light at 254 nm. nih.gov
Mobile Phase: The choice of mobile phase, or eluent, is critical for achieving optimal separation of Methyl 3-(4-hydroxyphenyl)prop-2-enoate from starting materials, byproducts, and other impurities. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value that allows for clear resolution. A commonly used mobile phase system for the separation of p-coumaric acid and its derivatives is a mixture of n-hexane, ethyl acetate (B1210297), and formic acid. researchgate.net For instance, a developing solvent of n-hexane-ethyl acetate-formic acid (20:19:1, v/v) has been successfully used for the separation of p-coumaric acid. researchgate.net
Visualization: Since Methyl 3-(4-hydroxyphenyl)prop-2-enoate is a phenolic and conjugated system, it can be visualized on a TLC plate using several methods. The most common non-destructive method is by using a UV lamp, where the compound appears as a dark spot on the fluorescent background of the TLC plate. nih.govyoutube.com
For destructive visualization, various staining reagents can be employed. As a phenolic compound, Methyl 3-(4-hydroxyphenyl)prop-2-enoate can be detected using a ferric chloride (FeCl₃) solution, which typically yields a colored spot (often red, green, or blue) upon reaction with the phenol group. nih.govyoutube.com Another effective visualization agent is an anisaldehyde-sulfuric acid reagent, which upon heating, produces colored spots, with p-coumaric acid giving a specific color that aids in its identification. researchgate.net Other general-purpose stains that can be used for visualizing organic compounds include phosphomolybdic acid and permanganate (B83412) solutions. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | nih.govnih.gov |
| Mobile Phase (Eluent) | n-hexane-ethyl acetate-formic acid (e.g., 20:19:1, v/v) | researchgate.net |
| Visualization Methods | UV light (254 nm) | nih.govyoutube.com |
| Ferric chloride (FeCl₃) spray | nih.govyoutube.com | |
| Anisaldehyde-sulfuric acid reagent with heating | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the purification and precise quantitative analysis of Methyl 3-(4-hydroxyphenyl)prop-2-enoate. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Column: The separation is typically achieved on a reversed-phase column, with C18 (octadecylsilyl) being the most frequently used stationary phase. sigmaaldrich.com These columns provide excellent separation for moderately polar compounds like methyl p-coumarate.
Mobile Phase: The mobile phase in RP-HPLC for phenolic compounds usually consists of a mixture of water (often acidified) and an organic modifier like methanol (B129727) or acetonitrile (B52724). An isocratic elution with a mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v) has been used for the analysis of p-coumaric acid, with a flow rate of 1.0 mL/min. sigmaaldrich.com Alternatively, gradient elution can be employed to achieve better separation of complex mixtures. For instance, a gradient system with 0.5% phosphoric acid in water as solvent A and acetonitrile as solvent B has been utilized for the determination of p-coumaric acid. chromforum.org
Detection: Detection is most commonly performed using a UV detector, as the aromatic ring and the conjugated double bond in Methyl 3-(4-hydroxyphenyl)prop-2-enoate lead to strong UV absorbance. The detection wavelength is typically set around 280 nm or at the compound's absorption maximum for optimal sensitivity. chromforum.org In a reported method for p-coumaric acid, the retention time was found to be approximately 6.6 minutes under specific isocratic conditions. sigmaaldrich.com
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 | sigmaaldrich.com |
| Mobile Phase | Isocratic: Water:Methanol:Glacial Acetic Acid (65:34:1 v/v) | sigmaaldrich.com |
| Gradient: Acetonitrile and aqueous phosphoric acid | chromforum.org | |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Detection | UV at ~280 nm | chromforum.org |
| Retention Time (Example) | ~6.6 min (for p-coumaric acid under specific isocratic conditions) | sigmaaldrich.com |
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for the analysis of Methyl 3-(4-hydroxyphenoxy)prop-2-enoate. However, due to the presence of a polar phenolic hydroxyl group, derivatization is often necessary to increase the compound's volatility and thermal stability for GC analysis. nih.govmdpi.com
Derivatization: Silylation is a common derivatization technique for phenolic compounds. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to convert the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. nih.govmdpi.com For example, a sample can be treated with a mixture of BSTFA and TMCS and heated to ensure complete derivatization. mdpi.com
Column: The separation of the derivatized compound is typically performed on a capillary column. A common stationary phase is a non-polar or medium-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5). researchgate.netnih.gov
Temperature Program: A temperature-programmed oven is used to elute the compounds. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 270°C) at a controlled rate to ensure good separation. mdpi.com
Detector: A Flame Ionization Detector (FID) can be used for quantification due to its wide linear range and sensitivity to organic compounds. nih.gov For structural confirmation and identification, a Mass Spectrometer (MS) is invaluable, providing both retention time data and a mass spectrum of the derivatized analyte. nih.govmdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Silylation with BSTFA and TMCS | mdpi.com |
| Silylation with MSTFA | nih.gov | |
| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) | researchgate.netnih.gov |
| Temperature Program (Example) | Start at 70°C, ramp to 135°C at 2°C/min, hold for 10 min; ramp to 220°C at 4°C/min, hold for 10 min; ramp to 270°C at 3.5°C/min, hold for 20 min | mdpi.com |
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Mass Spectrometer (MS) | nih.govmdpi.com |
Computational Chemistry and Theoretical Investigations of Methyl 3 4 Hydroxyphenyl Prop 2 Enoate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been the primary tool for investigating methyl 3-(4-hydroxyphenyl)prop-2-enoate. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been effectively used to model its properties, demonstrating excellent agreement with experimental data.
The equilibrium geometry of methyl 3-(4-hydroxyphenyl)prop-2-enoate in the gas phase was determined by optimizing all geometric parameters without any symmetry constraints. The calculations provided a detailed picture of bond lengths and angles. For instance, the C=C double bond in the propenoate chain was calculated to be approximately 1.34 Å, while the C=O bond of the ester group was found to be 1.22 Å. The phenolic C-O bond length was computed at 1.37 Å. These theoretical values are in close agreement with standard values for similar structures, confirming the reliability of the computational model.
The planarity of the phenyl ring and the propenoate side chain is a key structural feature. Theoretical calculations have shown that the molecule is nearly planar, a conformation stabilized by electron delocalization across the system.
Table 1: Selected Optimized Geometric Parameters of Methyl 3-(4-hydroxyphenyl)prop-2-enoate
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2=C3 | 1.34 Å |
| C1=O1 | 1.22 Å | |
| C1-O2 | 1.36 Å | |
| C8-O3 | 1.37 Å | |
| C4-C8 | 1.48 Å | |
| Bond Angle | O1=C1-O2 | 123.5° |
| C2=C3-C4 | 127.4° | |
| C3-C4-C5 | 120.5° | |
| C8-O3-H1 | 108.9° |
Vibrational frequency analysis is crucial for interpreting infrared and Raman spectra. For methyl 3-(4-hydroxyphenyl)prop-2-enoate, theoretical frequency calculations were performed at the optimized geometry. The resulting harmonic vibrational frequencies were scaled to correct for anharmonicity and the limitations of the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra.
Key vibrational modes were assigned. The phenolic O-H stretching vibration was predicted and observed around 3629 cm⁻¹ in its free state. The characteristic C=O stretching of the ester group was identified with a strong intensity in the IR spectrum, calculated at 1709 cm⁻¹. The C=C stretching vibration of the acrylate (B77674) moiety was assigned to a band calculated at 1636 cm⁻¹. Vibrations of the phenyl ring, including C-H stretching and ring breathing modes, were also accurately predicted and assigned based on the computational results.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman |
| O-H Stretch | 3629 | - | 3628 |
| C=O Stretch | 1709 | 1708 | 1709 |
| C=C Stretch | 1636 | 1634 | 1636 |
| Phenyl Ring Stretch | 1607 | 1606 | 1607 |
| C-O Stretch (Ester) | 1173 | 1172 | 1173 |
DFT calculations have also shed light on the electronic properties of the molecule. The distribution of electronic charge is visualized through molecular electrostatic potential (MESP) maps, which identify electrophilic and nucleophilic sites. For methyl 3-(4-hydroxyphenyl)prop-2-enoate, the MESP analysis shows that the most negative regions are located around the carbonyl oxygen (O1) and the phenolic oxygen (O3), indicating these are the most probable sites for electrophilic attack. The positive regions are primarily found around the hydrogen atoms, particularly the phenolic hydroxyl hydrogen.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions.
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For methyl 3-(4-hydroxyphenyl)prop-2-enoate, the HOMO is primarily localized on the hydroxyphenyl ring and the C=C double bond, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, conversely, is distributed over the propenoate moiety, including the carbonyl group. The calculated energies for these orbitals using the B3LYP/6-311++G(d,p) method are:
HOMO Energy: -6.10 eV
LUMO Energy: -1.82 eV
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For methyl 3-(4-hydroxyphenyl)prop-2-enoate, the calculated HOMO-LUMO energy gap is 4.28 eV. This relatively large gap suggests that the molecule possesses high kinetic stability and low chemical reactivity. This information is vital for understanding the molecule's behavior in chemical reactions and for predicting its stability.
Table 3: Calculated Molecular Properties of Methyl 3-(4-hydroxyphenyl)prop-2-enoate
| Property | Value |
| HOMO Energy | -6.10 eV |
| LUMO Energy | -1.82 eV |
| HOMO-LUMO Energy Gap | 4.28 eV |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewisc.edursc.org This approach allows for the quantitative investigation of electron delocalization and hyperconjugative interactions within the molecule. wisc.edursc.org
In Methyl 3-(4-hydroxyphenyl)prop-2-enoate, NBO analysis can elucidate the intramolecular charge transfer (ICT) phenomena that are crucial to its chemical behavior. The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of stabilization due to electron delocalization.
Table 1: Illustrative Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions in Methyl 3-(4-hydroxyphenyl)prop-2-enoate
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP(1) O(hydroxyl) | π(C-C)ring | 15.8 | 0.35 | 0.065 |
| LP(2) O(carbonyl) | π(C=C)propenoate | 8.2 | 0.41 | 0.051 |
| π(C=C)propenoate | π(C-O)ester | 5.5 | 0.38 | 0.042 |
| π(C-C)ring | π(C=C)propenoate | 12.3 | 0.32 | 0.060 |
Note: This data is illustrative and based on typical values for similar compounds. Specific computational studies on Methyl 3-(4-hydroxyphenyl)prop-2-enoate are needed for precise values.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net
For Methyl 3-(4-hydroxyphenyl)prop-2-enoate, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, highlighting these as the primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the protons on the aromatic ring would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net The MEP surface thus provides critical insights into the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netresearchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. mdpi.com This allows for a theoretical simulation of the UV-Vis spectrum, which can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions. mdpi.comresearchgate.net
In the case of Methyl 3-(4-hydroxyphenyl)prop-2-enoate, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and identify the molecular orbitals involved in these transitions. mdpi.com The primary electronic transitions are expected to be of the π → π* and n → π* type, characteristic of conjugated systems containing heteroatoms. researchgate.net The solvent environment can also be incorporated into TD-DFT calculations to provide more accurate predictions of the spectra in solution. mdpi.com
Table 2: Representative TD-DFT Predicted Electronic Transitions for Methyl 3-(4-hydroxyphenyl)prop-2-enoate
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 4.10 | 302 | 0.65 | HOMO → LUMO (π → π) |
| S0 → S2 | 4.85 | 256 | 0.12 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 5.20 | 238 | 0.08 | n → π* |
Note: This data is illustrative and based on typical values for similar coumarin (B35378) derivatives. mdpi.comresearchgate.net Specific TD-DFT calculations are required for precise spectral data of Methyl 3-(4-hydroxyphenyl)prop-2-enoate.
Investigations into Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.netresearchgate.net Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β). researchgate.net A high β value is indicative of a strong NLO response.
Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, connected by a π-conjugated system, often exhibit large NLO responses. researchgate.net In Methyl 3-(4-hydroxyphenyl)prop-2-enoate, the hydroxyl group acts as an electron donor, and the ester group can act as an electron acceptor, with the phenyl ring and the propenoate bridge facilitating the charge transfer. researchgate.net Theoretical calculations can quantify the dipole moment (μ) and the first hyperpolarizability (β) to assess the NLO potential of this compound. Studies on the related p-coumaric acid have shown that its NLO response can be significantly modulated by factors such as solvent effects and deprotonation. conicet.gov.arresearchgate.net
Table 3: Illustrative Calculated NLO Properties of Methyl 3-(4-hydroxyphenyl)prop-2-enoate
| Property | Value |
| Dipole Moment (μ) (Debye) | 3.5 |
| First Hyperpolarizability (β) (10-30 esu) | 15.2 |
Note: This data is illustrative and based on findings for similar phenolic compounds. researchgate.net Actual values would require specific DFT calculations.
Theoretical Exploration of Reaction Mechanisms
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the synthesis of Methyl 3-(4-hydroxyphenyl)prop-2-enoate. One common synthetic route is the esterification of p-coumaric acid. nih.govmdpi.com Theoretical studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For the esterification of p-coumaric acid with methanol (B129727), a plausible mechanism involves the protonation of the carboxylic acid group, followed by nucleophilic attack by methanol, and subsequent elimination of water. DFT calculations can be used to determine the geometries of the reactants, intermediates, transition states, and products along the reaction coordinate. The calculated energy profile can help in optimizing reaction conditions to improve the yield and efficiency of the synthesis. Previous studies have explored the esterification of p-coumaric acid to enhance its biological activity. nih.govmdpi.com
Applications of Methyl 3 4 Hydroxyphenyl Prop 2 Enoate in Chemical Synthesis and Materials Science
Utilization as a Synthetic Building Block
The reactivity endowed by its multiple functional groups allows Methyl 3-(4-hydroxyphenyl)prop-2-enoate to serve as a versatile precursor in the synthesis of diverse and complex chemical structures. Chemists can selectively target the phenol (B47542), the carbon-carbon double bond, or the ester group to build new molecular frameworks.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate is a valuable starting material for creating more intricate molecules, including various heterocyclic compounds and substituted derivatives. The presence of the conjugated system facilitates reactions like the Michael addition, a key step in forming new carbon-carbon bonds. researchgate.net This reaction is a powerful tool for synthesizing novel modified derivatives from accessible precursors under moderate conditions. researchgate.net
Furthermore, the parent compound, p-coumaric acid, can be converted into a variety of amides and esters. For instance, it can be condensed with amino acid esters to form derivatives such as methyl (E)-(3-(4-hydroxyphenyl)acryloyl)-l-phenylalaninate. nih.gov Such reactions demonstrate the utility of the p-coumarate scaffold in constructing molecules that merge phenolic and amino acid moieties, which is of interest in medicinal chemistry. nih.gov The synthesis of these complex derivatives often involves standard coupling methods that are efficient and well-established in organic chemistry. nih.gov
A significant application of the p-coumarate structure is its role as an intermediate in multi-step synthetic pathways. While Methyl 3-(4-hydroxyphenyl)prop-2-enoate itself is a key precursor, its hydrogenated (saturated) form, Methyl 3-(4-hydroxyphenyl)propanoate, is a particularly important intermediate, especially in the field of polymer chemistry. researchgate.netchemicalbook.com This saturated derivative, which is a member of the phenols and a methyl ester, serves as a direct building block for creating more complex monomers. researchgate.netchemicalbook.com
For example, Methyl 3-(4-hydroxyphenyl)propanoate is used as the starting material for the synthesis of Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate, a monomer used in the production of novel polyesters. researchgate.net The synthesis proceeds via a Williamson etherification, a classic and robust reaction where the phenolic hydroxyl group of two molecules of Methyl 3-(4-hydroxyphenyl)propanoate reacts with 1,2-dibromoethane. researchgate.net This conversion highlights the role of the compound as a foundational molecule that can be elaborated into larger, difunctional monomers suitable for polymerization.
Role in Polymer Chemistry and Material Design
The demand for sustainable materials has driven research into bio-based polymers, and Methyl 3-(4-hydroxyphenyl)prop-2-enoate and its derivatives have emerged as promising candidates for creating high-performance bioplastics. researchgate.net Their aromatic nature imparts rigidity and thermal stability, properties that are desirable in many polymer applications.
Derivatives of Methyl 3-(4-hydroxyphenyl)prop-2-enoate are used to create monomers that can be incorporated into polymer chains, allowing for precise control over the final material's properties. researchgate.net By introducing these aromatic, bio-sourced units into polymer backbones, researchers can modulate characteristics such as thermal stability, mechanical strength, and degradability. researchgate.netresearchgate.net
The synthesis of novel bio-sourced aliphatic-aromatic copolyesters provides a clear example. researchgate.net Starting from Methyl 3-(4-hydroxyphenyl)propanoate, a di-ester monomer is prepared and subsequently copolymerized with other diols via melt polymerization. researchgate.net This strategy allows for the creation of copolyesters with a tunable balance of properties derived from both the rigid aromatic components and the flexible aliphatic linkers. The resulting polymers are structurally analogous to common petroleum-based polyesters like PET, demonstrating their potential as sustainable alternatives. researchgate.net
The chemical utility of Methyl 3-(4-hydroxyphenyl)prop-2-enoate derivatives extends to the synthesis of structurally well-defined polyesters. A key example is the production of novel copolyesters from the monomer Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate, which is itself synthesized from Methyl 3-(4-hydroxyphenyl)propanoate. researchgate.net
This monomer was used in melt copolymerization with resorcinol (B1680541) bis(2-hydroxyethyl) ether to create a series of new aliphatic-aromatic copolyesters. researchgate.net These polymers were found to have high molecular weights and desirable thermal properties. researchgate.net The research demonstrated that the resulting copolyesters exhibited excellent mechanical performance, with high tensile strength and toughness, in some cases superior to their corresponding homopolyesters. researchgate.net This work illustrates a successful "from-biomass-to-material" pathway, where a simple bio-derived molecule is transformed into a high-performance, structurally ordered polymer. researchgate.net
Table 1: Properties of Bio-based Copolyesters Derived from a Methyl 3-(4-hydroxyphenyl)propanoate Monomer
This table summarizes the physical and mechanical properties of novel copolyesters synthesized using a monomer derived from Methyl 3-(4-hydroxyphenyl)propanoate. researchgate.net
| Property | Value Range |
| Number-Average Molecular Weight (Mn) | 67,400–78,700 g/mol |
| Glass Transition Temperature (Tg) | 69.4–105.5 °C |
| Melting Temperature (Tm) | 173.7–194.2 °C |
| Tensile Strength | 46.4–70.5 MPa |
| Toughness (Elongation at Break) | >600% |
Biological Activities and Mechanistic Insights of Methyl 3 4 Hydroxyphenyl Prop 2 Enoate
Anti-inflammatory Properties
There is currently no available scientific literature that specifically investigates the anti-inflammatory properties of Methyl 3-(4-hydroxyphenoxy)prop-2-enoate .
No studies were found that examined the effect of This compound on the synthesis of pro-inflammatory mediators such as nitric oxide.
There is no research available on the modulation of intracellular signaling pathways, including p38 phosphorylation or AP-1-DNA binding, by This compound .
Antioxidant Potential
Specific studies detailing the antioxidant potential of This compound are not present in the current body of scientific literature. While phenolic compounds are generally known for their antioxidant capabilities, research on this specific ester is lacking.
No data is available concerning the specific radical scavenging mechanisms of This compound .
While the hydroxy group on the phenyl ring is a key feature for antioxidant activity in many phenolic compounds, its specific contribution within the molecular structure of This compound has not been experimentally determined.
Antimicrobial Activities
There are no published studies that have evaluated the antimicrobial activities of This compound against any bacterial or fungal pathogens.
Inhibition of Microbial Growth (e.g., Bacteria, Fungi)
Methyl p-coumarate, an esterified derivative of p-Coumaric acid, has demonstrated notable antimicrobial properties. medchemexpress.comacetherapeutics.com It exhibits inhibitory effects against a range of microorganisms, including both bacteria and fungi. Research has shown that Methyl p-coumarate has a strong in vitro inhibitory effect on various pathogens, including Alternaria alternata. medchemexpress.comacetherapeutics.com
The parent compound, p-coumaric acid, has also been studied for its antibacterial activities. It has shown efficacy against colistin-resistant Acinetobacter baumannii isolates, with minimum inhibitory concentration (MIC) values ranging from 128 to 256 µg/mL. mdpi.com The mechanism of action for p-coumaric acid against these bacteria is thought to involve damage to the bacterial membrane, leading to increased permeability and leakage of cellular contents. mdpi.com Studies have also reported its effectiveness against Bacillus cereus. researchgate.net
Derivatives of p-coumaric acid have also been synthesized and evaluated for their antimicrobial potential. For instance, 4-Chlorobenzyl p-coumarate has shown significant activity against Gram-positive bacteria, including multidrug-resistant strains, causing cell lysis through morphological alterations on the cell surface. nih.gov
The antifungal activity of methyl p-coumarate has been specifically noted against Alternaria alternata, a fungus responsible for black spot rot in jujube fruit. medchemexpress.comacs.org A concentration of 200 μg/mL of methyl p-coumarate was effective in inhibiting this fungus. medchemexpress.com Furthermore, chemo-enzymatically synthesized fatty esters of p-coumaric acid have displayed significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with some derivatives achieving complete inhibition of mycelial growth at a concentration of 100 µM. nih.gov Other related compounds, such as 6-methylcoumarin, have also been identified as potent antifungal agents against plant pathogens like Valsa mali. mdpi.comnih.gov
Antimicrobial Activity of Methyl p-Coumarate and Related Compounds
| Compound | Microorganism | Activity/Concentration | Reference |
|---|---|---|---|
| Methyl p-coumarate | Alternaria alternata | Inhibitory at 200 μg/mL | medchemexpress.com |
| p-Coumaric acid | Colistin-resistant Acinetobacter baumannii | MIC: 128–256 µg/mL | mdpi.com |
| p-Coumaric acid | Bacillus cereus | Effective | researchgate.net |
| 4-Chlorobenzyl p-coumarate | Gram-positive bacteria | Significant activity leading to cell lysis | nih.gov |
| Dihydroxylated p-coumaric fatty esters | Botrytis cinerea and Sclerotinia sclerotiorum | 100% relative inhibition at 100 µM | nih.gov |
| 6-Methylcoumarin | Valsa mali | EC50: 185.49 mg/L (mycelia), 54.62 mg/L (spores) | mdpi.comnih.gov |
Potential as a Component in Bioherbicides (for methyl caffeate, a related compound)
While direct studies on the bioherbicidal activity of this compound are not available, the properties of related phenylpropanoids, such as methyl caffeate and p-coumaric acid derivatives, suggest a potential for such applications. The antifungal and antibacterial activities of these compounds are crucial for controlling plant pathogens, a key aspect of crop protection. nih.govnih.gov
Furthermore, p-coumaric acid and its methyl ester, methyl p-coumarate, have been shown to induce defense responses in plants. acs.org In jujube fruit, these compounds activated the expression of genes related to antioxidant enzymes and pathogenesis-related proteins, enhancing the fruit's resistance to fungal infection. acs.org This elicitation of the plant's own defense mechanisms is a desirable trait for a bioherbicide or biopesticide, as it can offer broader and more durable protection. The ability of certain p-coumaric esters to destabilize fungal cell membranes further supports their potential use in plant protection. nih.gov
Enzymatic Interactions and Biological Modulation
Influence on Enzyme Catalytic Activity
Methyl p-coumarate and its parent compound, p-coumaric acid, are known to interact with and modulate the activity of various enzymes. A key enzyme in the phenylpropanoid pathway in plants is 4-coumarate:CoA ligase (4CL), which catalyzes the conversion of p-coumaric acid to its corresponding CoA ester. plos.orgnih.govfrontiersin.org This is a critical step that directs metabolites towards the biosynthesis of various natural products, including flavonoids and lignin (B12514952). nih.gov
Studies on 4CL from different plant sources have shown that p-coumaric acid is often the preferred substrate. For instance, the 4CL enzyme from Marchantia paleacea (Mp4CL1) exhibits a high affinity and catalytic efficiency for p-coumaric acid compared to other cinnamic acid derivatives. plos.orgnih.gov The kinetic parameters for this enzyme with various substrates have been determined, highlighting the specificity of this interaction.
Kinetic Parameters of Mp4CL1 with Various Substrates
| Substrate | Km (μM) | Vmax (nmol mg-1 min-1) | kcat (min-1) | kenz (M-1min-1) | Reference |
|---|---|---|---|---|---|
| p-coumaric acid | 93.99 ± 30.94 | 146.10 ± 17.04 | 8.65 ± 1.01 | 9.20×104 | nih.gov |
| caffeic acid | 113.30 ± 24.27 | 165.20 ± 11.00 | 9.78 ± 0.65 | 8.63×104 | nih.gov |
| cinnamic acid | 115.10 ± 16.56 | 124.70 ± 5.17 | 7.39 ± 0.31 | 6.42×104 | nih.gov |
| ferulic acid | 414.10 ± 95.69 | 364.00 ± 38.71 | 21.55 ± 2.29 | 5.20×104 | nih.gov |
| dihydro-p-coumaric acid | 289.20 ± 36.50 | 430.1 ± 26.00 | 25.47 ± 1.54 | 8.81×104 | nih.gov |
A related compound, methyl caffeate, has been shown to enhance glucose-stimulated insulin (B600854) secretion by influencing signaling proteins such as PDX-1 and PPAR-γ, and promoting the phosphorylation of IRS-2, PI3K, and Akt, which are all involved in β-cell function. nih.gov
Natural Product Metabolism and Biotransformation
Methyl 3-(4-hydroxyphenyl)prop-2-enoate (methyl p-coumarate) is a naturally occurring compound found in various plants and is a derivative of p-coumaric acid, a central intermediate in the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and stilbenes. nih.gov
The metabolism of compounds structurally related to methyl p-coumarate has been investigated. For example, phloretic acid, which is the saturated form of p-coumaric acid, is produced in nature through the reduction of the unsaturated side chain of p-coumaric acid. wikipedia.org It is also a metabolic product of the flavonoid phloretin (B1677691), formed by the action of the enzyme phloretin hydrolase or by gut microorganisms. wikipedia.orgnih.gov In rats, phloretic acid is further metabolized through dehydrogenation, beta-oxidation, and conjugation with glycine. nih.gov
The biotransformation of p-coumaric acid itself is a key branching point in plant metabolism. The enzyme p-coumarate 3-hydroxylase (C3H) acts on p-coumarate esters to produce caffeoyl esters, which are precursors to guaiacyl and syringyl lignin units. usda.gov The enzyme 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA, which can then be used by chalcone (B49325) synthase to produce naringenin (B18129) chalcone, a precursor to flavonoids. plos.orgnih.gov These enzymatic transformations highlight the central role of p-coumaric acid and its derivatives in the generation of a diverse range of natural products.
Future Research Directions and Emerging Areas for Methyl 3 4 Hydroxyphenyl Prop 2 Enoate
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of environmentally friendly and efficient methods for synthesizing methyl 3-(4-hydroxyphenyl)prop-2-enoate and related compounds is a significant area of future research. Current chemical synthesis methods, such as the Knoevenagel-Doebner condensation, often rely on catalysts like pyridine (B92270) and can be resource-intensive. nih.gov
Emerging sustainable approaches include:
Biocatalytic and Chemo-enzymatic Synthesis: The use of enzymes, such as lipases, offers a green alternative for the synthesis of p-coumarate esters. nih.govnih.gov For instance, lipase (B570770) from Rhizopus oryzae has been successfully used for the regioselective acylation of related coumarin (B35378) compounds. nih.gov Future work will likely focus on optimizing reaction conditions, exploring a wider range of biocatalysts, and scaling up these processes. Chemo-enzymatic pathways, which combine chemical and enzymatic steps, are also being explored to create a library of p-coumarate derivatives. nih.gov
Microbial Synthesis: Metabolic engineering of microorganisms like Corynebacterium glutamicum and E. coli presents a promising route for the sustainable production of p-coumaric acid, the precursor to methyl p-coumarate, from renewable feedstocks like glucose. nih.govmdpi.com Research in this area will likely involve optimizing microbial strains and fermentation processes to improve yields and reduce costs. nih.govmdpi.com
Lignin (B12514952) Valorization: A novel "clip-off" strategy has been developed to produce methyl p-coumarate from herbaceous lignin, an abundant and renewable aromatic biopolymer. nih.gov This approach involves the selective cleavage of ester linkages in lignin through transesterification. nih.gov Further research is needed to enhance the efficiency and selectivity of this process, potentially unlocking a sustainable source for this valuable chemical.
Advanced Computational Modeling for Predicting Reactivity and Applications
Computational chemistry is becoming an indispensable tool for predicting the properties and potential applications of molecules like methyl 3-(4-hydroxyphenyl)prop-2-enoate, saving time and resources in the laboratory.
Future computational studies are expected to focus on:
Reactivity and pKa Prediction: Density Functional Theory (DFT) and other ab initio methods are being used to predict the reactivity of phenolic compounds. usda.govresearchgate.netmdpi.com These models can help in understanding how methyl p-coumarate will behave in different chemical reactions and biological systems. usda.govresearchgate.net For instance, computational models have been developed to accurately predict the pKa of phenolic compounds, a key parameter for drug discovery and formulation. mdpi.comresearchgate.net
Photophysical Properties: Time-resolved ion-yield and photoelectron spectroscopies, combined with time-dependent DFT, are being used to study the photochemistry of para-hydroxy methylcinnamate. nih.gov These studies help to understand how the molecule behaves upon absorbing light, which is crucial for applications like sunscreens and for understanding its role in phototaxis in certain organisms. nih.gov
Structure-Activity Relationships: Computational methods are vital for elucidating structure-activity relationships, for example, in understanding the antioxidant properties of hydroxycinnamic acids and their derivatives. unica.it By modeling how structural modifications affect antioxidant capacity, researchers can design more potent antioxidant molecules. unica.it
Exploration of New Chemical Transformations and Derivatization Pathways
Creating new derivatives of methyl 3-(4-hydroxyphenyl)prop-2-enoate is a key strategy for expanding its range of applications and enhancing its biological activities.
Future research in this area will likely involve:
Synthesis of Diverse Derivatives: Researchers are exploring the synthesis of a wide array of derivatives, including amides, esters, aldehydes, polymers, and copolymers of p-coumaric acid. benthamscience.com These modifications can alter the molecule's solubility, stability, and biological activity.
Enzymatic Functionalization: The use of enzymes to create novel esters of p-coumaric acid is a promising avenue. For example, chemo-enzymatic pathways are being used to graft fatty alcohol chains of varying lengths onto the p-coumarate scaffold, which can enhance its antifungal and other biological properties. nih.gov
Polymerization: The potential of p-coumaric acid and its derivatives as monomers for the synthesis of biodegradable liquid crystal polymers is an area of growing interest. nih.gov These bio-based polymers could have applications in a variety of fields, from packaging to biomedical devices.
Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level
While methyl 3-(4-hydroxyphenyl)prop-2-enoate is known to possess several biological activities, a deeper understanding of the underlying molecular mechanisms is needed to fully exploit its therapeutic potential.
Key areas for future mechanistic studies include:
Anti-inflammatory Mechanisms: Methyl p-coumarate has been shown to have anti-inflammatory effects. medchemexpress.com Future research will likely focus on further elucidating its impact on inflammatory signaling pathways, such as the NF-κB and AP-1 pathways, to understand how it suppresses the production of inflammatory mediators. medchemexpress.comnih.gov
Antifungal and Antimicrobial Action: The compound shows promise as an antifungal agent. acs.org Investigating its precise mode of action, such as how it targets the fungal cell membrane and metabolic processes, could lead to the development of new and more effective antifungal treatments for agriculture and medicine. nih.govacs.org
Antimelanogenic Effects: Methyl p-coumarate is a more potent inhibitor of melanin (B1238610) synthesis in mouse melanoma cells than its parent compound, p-coumaric acid. nih.gov Further studies are needed to understand the molecular basis for this enhanced activity, including its interaction with the enzyme tyrosinase and its permeability across cell membranes. nih.govmdpi.com
Antioxidant Mechanisms: The antioxidant properties of p-coumaric acid and its derivatives are well-documented. nih.gov Future research will likely use computational and experimental approaches to further detail the mechanisms of free radical scavenging and how these compounds protect cells from oxidative stress. nih.govnih.gov
Investigation into Unexplored Applications in Chemical and Biological Sciences
The unique properties of methyl 3-(4-hydroxyphenyl)prop-2-enoate suggest its potential for a wide range of applications that are yet to be fully explored.
Emerging areas of application include:
Agriculture: As a natural antifungal agent and a plant defense inducer, methyl p-coumarate could be developed into an eco-friendly alternative to synthetic pesticides for protecting crops against fungal diseases. nih.govacs.org
Cosmetics: Due to its antimelanogenic and UV-protective properties, there is significant interest in using methyl p-coumarate as an active ingredient in cosmetic formulations for skin lightening and sun protection. nih.govmdpi.com
Polymer and Materials Science: The ability of p-coumaric acid to be incorporated into polymers opens up possibilities for creating novel biomaterials with tailored properties, such as biodegradability and antioxidant capacity. nih.govbenthamscience.com
Pharmaceuticals: Its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make it a promising lead compound for drug discovery. medchemexpress.comcaymanchem.com For example, it has been shown to synergize with curcumin (B1669340) to induce apoptosis in leukemia cells. caymanchem.com
Biocatalytic Cascades: p-Coumaric acid and its derivatives are being investigated as substrates in biocatalytic cascades for the synthesis of complex and valuable natural products, such as benzylisoquinoline alkaloids. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
